2-Phenoxypropanamide
Overview
Description
“2-Phenoxypropanamide” is a chemical compound with the molecular formula C9H11NO2 . It is a type of amide, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . The compound is related to the family of non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of “2-Phenoxypropanamide” and related compounds has been discussed in several studies. For instance, a novel route for the preparation of 2H-1,4-benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy-3 phenoxypropanamide using PPA and Lewis acid has been discussed . Another study reported the CAL-B-mediated efficient synthesis of a set of valuable amides by direct amidation of phenoxy- and aryl-propionic acids .
Molecular Structure Analysis
The molecular structure of “2-Phenoxypropanamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for this compound is 3818543 .
Scientific Research Applications
-
Chemical Building Blocks
-
Medicinal Chemistry
- Phenoxy acetamide and its derivatives (including 2-Phenoxypropanamide) have been studied for their potential therapeutic applications .
- The research involves the synthesis of new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
- The outcomes of these studies are not specified in the source, but the goal is to design new derivatives of phenoxy acetamide that are safe and effective .
-
Intramolecular Cyclization
-
Chemical Synthesis
-
Preparation of 2,4-Substituted Phenoxypropanamide Compounds
-
Synthesis of 2H-1,4- Benzoxazin-3(4H)one and 1,5 Benzoxazepinones
-
Preparation of (2S)-N-Cyclooctyl-2-Phenoxypropanamide
-
Preparation of 2,4-Substituted Phenoxypropanamide Compounds
-
Preparation of (2S)-N-[3-(2-Methylpropanamido)Phenyl]-2-Phenoxypropanamide
properties
IUPAC Name |
2-phenoxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCDHBXLDURTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405030 | |
Record name | 2-phenoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropanamide | |
CAS RN |
13532-52-0 | |
Record name | 2-phenoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.